

Spectroscopic Analysis of 2-Nonoxyethanol: A Technical Guide

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Compound of Interest		
Compound Name:	Acetic acid;2-nonoxyethanol	
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Disclaimer: Experimental spectroscopic data for 2-nonoxyethanol is not readily available in public databases. The data presented in this guide is predictive, based on the analysis of homologous 2-alkoxyethanols and established principles of spectroscopic interpretation. This document serves as a reference for anticipated spectral characteristics and a guide to the experimental protocols for their acquisition.

Introduction

2-Nonoxyethanol belongs to the family of glycol ethers, characterized by the presence of both an ether and a hydroxyl functional group. These compounds find diverse applications as solvents, surfactants, and chemical intermediates. A thorough spectroscopic analysis is crucial for its identification, purity assessment, and structural elucidation. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-nonoxyethanol, along with generalized experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-nonoxyethanol. These predictions are derived from the known spectral properties of shorter-chain 2-alkoxyethanols and general principles of spectroscopy.



Predicted ¹H NMR Data (Solvent: CDCl₃, Reference:

TMS)

Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Integration
CH₃ (H-9')	0.88	Triplet	3H
-(CH ₂) ₇ - (H-2' to H-8')	1.26	Multiplet	14H
-O-CH ₂ - (nonyl, H-1')	3.45	Triplet	2H
-O-CH ₂ - (ethyl, H-2)	3.55	Triplet	2H
HO-CH ₂ - (H-1)	3.72	Triplet	2H
-OH	Variable (typically 1.5-3.0)	Singlet (broad)	1H

Predicted ¹³C NMR Data (Solvent: CDCl₃)

Carbon	Predicted Chemical Shift (ppm)	
C-9'	14.1	
C-2' to C-8'	22.7 - 31.9	
C-1'	71.0	
C-2	70.5	
C-1	61.7	

Predicted Infrared (IR) Spectroscopy Data



Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H Stretch (alcohol)	3550 - 3200	Strong, Broad
C-H Stretch (alkane)	2950 - 2850	Strong
C-O Stretch (ether)	1150 - 1085	Strong
C-O Stretch (primary alcohol)	~1050	Strong

Predicted Mass Spectrometry (MS) Data

Fragmentation	Predicted m/z	Comments
[M]+	188	Molecular Ion (likely low abundance)
[M-H ₂ O]+	170	Loss of water
[M-C ₂ H ₅ O]+	143	Alpha-cleavage at the ether linkage
[C ₄ H ₉ O]+	73	Common fragment for glycol ethers
[C ₂ H ₅ O ₂]+	61	Cleavage of the nonyl chain
[C ₉ H ₁₉]+	127	Nonyl cation

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 2-nonoxyethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of 2-nonoxyethanol in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).



- ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 45-90 degrees.
- ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small drop of neat 2-nonoxyethanol directly onto the ATR crystal. For transmission IR, a thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
 Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal or empty salt plates should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

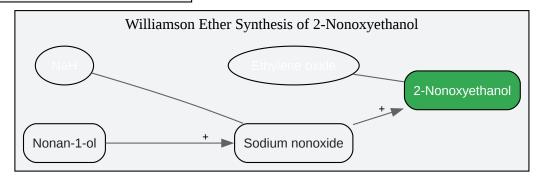
- Sample Introduction: Introduce a dilute solution of 2-nonoxyethanol in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
- Ionization: Utilize Electron Ionization (EI) to induce fragmentation and generate a characteristic fragmentation pattern.
- Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).



 Data Acquisition and Analysis: Record the mass spectrum, identifying the molecular ion peak (if present) and the major fragment ions. Propose fragmentation pathways to explain the observed peaks.

Visualizations Chemical Structure and Synthesis

Chemical Structure of 2-Nonoxyethanol
CH3(CH2)7CH2OCH2CH2OH

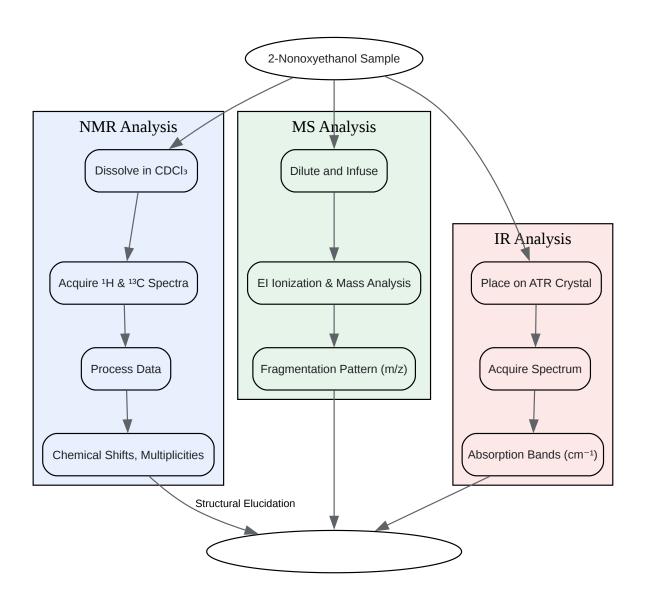


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Caption: Synthesis and structure of 2-nonoxyethanol.

Experimental Workflow





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Caption: Workflow for spectroscopic analysis.

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